molecular formula C12H13N B8296431 4-Methyl-2-phenyl-4-pentenenitril

4-Methyl-2-phenyl-4-pentenenitril

Cat. No.: B8296431
M. Wt: 171.24 g/mol
InChI Key: GQFRLTAMOZSGLP-UHFFFAOYSA-N
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Description

Its structure features:

  • A phenyl group at position 2.
  • A methyl group at position 4.
  • A nitrile group (-C≡N) at position 4, conjugated with a double bond (likely between carbons 4 and 5, though positional ambiguity exists due to nomenclature inconsistencies).

This compound belongs to the class of α,β-unsaturated nitriles, which are notable for their reactivity in cycloaddition and polymerization reactions.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-methyl-2-phenylpent-4-enenitrile

InChI

InChI=1S/C12H13N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3

InChI Key

GQFRLTAMOZSGLP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C#N)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-phenyl-2-pentenal (CAS 26643-91-4)

  • Structural Differences : Replaces the nitrile group with an aldehyde (-CHO) at position 2.
  • Key Properties: Molecular Formula: C₁₂H₁₄O Molecular Weight: 174.24 g/mol (calculated). Synonyms: (2Z)-4-Methyl-2-phenyl-2-pentenal.
  • Reactivity : Aldehydes are prone to oxidation and nucleophilic addition, contrasting with nitriles, which undergo hydrolysis or reduction.
Table 1: Functional Group Comparison
Compound Functional Group Position Reactivity Profile
4-Methyl-2-phenyl-4-pentenenitril Nitrile (-C≡N) 4 Hydrolysis to amides/acids
4-Methyl-2-phenyl-2-pentenal Aldehyde (-CHO) 2 Oxidation to carboxylic acids

Benzonitrile Derivatives (e.g., 2-((4-ethylphenoxy)methyl)benzonitrile)

  • Structural Similarities : Aromatic nitriles with substituted phenyl groups.
  • Key Differences :
    • Backbone : Benzonitriles feature a benzene ring directly bonded to the nitrile, unlike the aliphatic pentene chain in this compound.
    • Applications : Benzonitrile derivatives are widely used in pharmaceuticals (e.g., antihypertensive agents) and agrochemicals, whereas α,β-unsaturated nitriles are often intermediates in polymer synthesis.

4-Methoxybutyrylfentanyl

  • Structural Contrast : A fentanyl analog with a piperidine backbone and methoxybutyryl group.
  • Relevance : Highlights the importance of nitrogen-containing functional groups (e.g., amides vs. nitriles) in pharmacological activity.
  • Analytical Data: NMR protocols for structurally complex nitriles (e.g., deuterated methanol solvent, 400 MHz spectrometers) could theoretically apply to this compound .

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